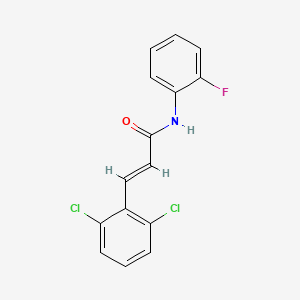
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide, also known as DFP-10825, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the acrylamide family and has been shown to have promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to contribute to the development of cancer. By inhibiting the activity of COX-2, 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has been shown to have anti-inflammatory effects in various animal models of inflammation. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has also been shown to have a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising candidate for the development of new drugs. However, one limitation of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is its synthesis method. The multistep process required to obtain a pure product can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. One area of research is the development of new drugs based on the structure of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. Furthermore, studies are needed to determine the effectiveness of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide in treating various types of cancer in animal models and in clinical trials. Finally, studies are needed to determine the safety and toxicity profile of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide in humans.
Conclusion:
In conclusion, 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is a compound with potential therapeutic applications. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide and to determine its effectiveness and safety in treating various diseases.
Méthodes De Synthèse
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is synthesized by reacting 2,6-dichloroaniline with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then reacted with acryloyl chloride to obtain 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. The synthesis of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is a multistep process that requires careful attention to detail to obtain a pure product.
Applications De Recherche Scientifique
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has shown potential in various scientific studies. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease. Additionally, 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and has been studied as a potential treatment for various types of cancer.
Propriétés
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-11-4-3-5-12(17)10(11)8-9-15(20)19-14-7-2-1-6-13(14)18/h1-9H,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOIRFRWVAQHFN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

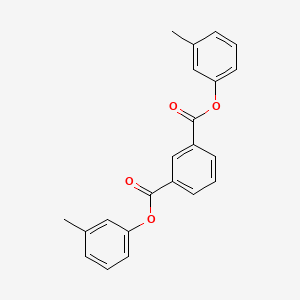

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
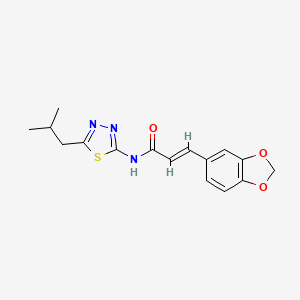
![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)
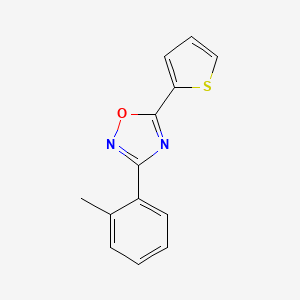
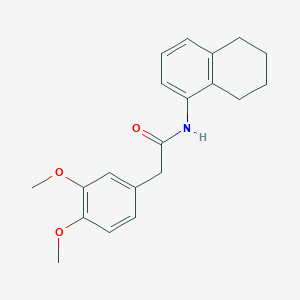
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
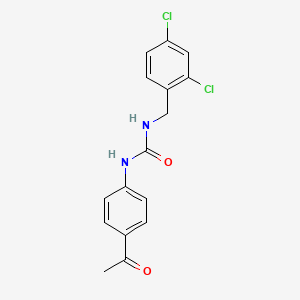
![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)
![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)
![methyl 4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5754986.png)